molecular formula C22H35N3O2 B2876480 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine CAS No. 2034501-21-6

1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine

Cat. No.: B2876480
CAS No.: 2034501-21-6
M. Wt: 373.541
InChI Key: OCSJZMIHKYERMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a tetrahydropyran-2-ylmethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Tetrahydropyran-2-ylmethyl Group: This step involves the reaction of piperidine with tetrahydropyran-2-ylmethyl chloride under basic conditions to form the desired intermediate.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperidine ring can be reduced to form a piperazine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Formation of 1-(3-hydroxyphenyl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine.

    Reduction: Formation of 1-(3-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-4-yl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the piperidine and piperazine rings provide structural stability. The tetrahydropyran-2-ylmethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxyphenyl)-4-(1-(methyl)piperidin-4-yl)piperazine
  • 1-(3-methoxyphenyl)-4-(1-(ethyl)piperidin-4-yl)piperazine
  • 1-(3-methoxyphenyl)-4-(1-(propyl)piperidin-4-yl)piperazine

Uniqueness

1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine is unique due to the presence of the tetrahydropyran-2-ylmethyl group, which imparts distinct physicochemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-(oxan-2-ylmethyl)piperidin-4-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-26-21-7-4-5-20(17-21)25-14-12-24(13-15-25)19-8-10-23(11-9-19)18-22-6-2-3-16-27-22/h4-5,7,17,19,22H,2-3,6,8-16,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSJZMIHKYERMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.